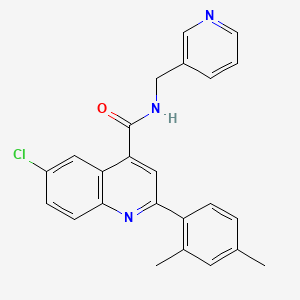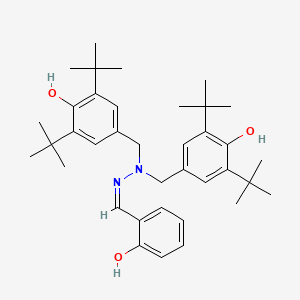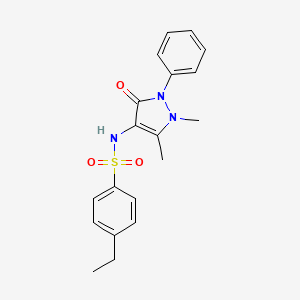
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been recently studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to reduce inflammation, inhibit cancer cell growth, and promote apoptosis. It has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the role of NF-κB in various diseases and to investigate the potential therapeutic applications of NF-κB inhibitors. However, one of the limitations of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is the investigation of its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more potent and selective NF-κB inhibitors based on the structure of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. Additionally, the combination of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide with other therapies, such as chemotherapy and immunotherapy, should be explored for its potential synergistic effects.
Conclusion:
In conclusion, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively investigated, and its efficacy has been demonstrated in preclinical studies. While there are limitations to its use in lab experiments, the future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide are numerous and exciting.
Synthesemethoden
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. The resulting product is then purified using chromatography. This method has been optimized to yield high purity and high yield of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has shown efficacy in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been investigated in detail.
Eigenschaften
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-5-7-19(16(2)10-15)23-12-21(20-11-18(25)6-8-22(20)28-23)24(29)27-14-17-4-3-9-26-13-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGPHBUPLFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)

![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)